molecular formula C9H14ClNO B13662702 3-(3-Aminophenyl)propan-1-ol hydrochloride

3-(3-Aminophenyl)propan-1-ol hydrochloride

Cat. No.: B13662702
M. Wt: 187.66 g/mol
InChI Key: YHXJQCPGZVUUHZ-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H13NO·HCl It is a derivative of 3-(3-aminophenyl)propan-1-ol, where the hydrochloride group is added to enhance its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)propan-1-ol hydrochloride typically involves the reduction of 3-(3-nitrophenyl)propan-1-ol. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as sodium borohydride. The resulting 3-(3-aminophenyl)propan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process typically includes:

  • Nitration of a suitable precursor to form 3-(3-nitrophenyl)propan-1-ol.
  • Reduction of the nitro group to an amino group.
  • Conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-(3-aminophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7,11H,2,4,6,10H2;1H

InChI Key

YHXJQCPGZVUUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCCO.Cl

Origin of Product

United States

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